5-Hexyl-1-benzofuran
Overview
Description
5-Hexyl-1-benzofuran is a chemical compound with the molecular formula C14H18O . It is a type of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a furan ring . This structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans .Scientific Research Applications
Chemical Synthesis and Separation : A study by Stańczuk et al. (2013) focused on the synthesis of various isomers of aminopropylbenzofuran, including 5-(2-aminopropyl)benzofuran (5-APB), and their separation using gas chromatography and liquid chromatography. This research contributes to the understanding of the synthesis and identification of benzofuran derivatives (Stańczuk, Morris, Gardner, & Kavanagh, 2013).
Benzofurans in Natural Products : Findlay et al. (1997) isolated new compounds from an endophytic fungus, including 5-hydroxy-2-(1'-hydroxy-5'-methyl-4'-hexenyl)benzofuran, demonstrating the presence of benzofuran derivatives in natural products and their potential biological activities, such as toxicity to insects (Findlay, Buthelezi, Li, Seveck, & Miller, 1997).
Bioisosteres in Drug Design : Tomaszewski et al. (1992) studied benzofuran analogues of hallucinogenic tryptamines, exploring their potential as serotonin receptor ligands. This research is relevant for drug discovery, particularly in designing compounds targeting serotonin receptors (Tomaszewski, Johnson, Huang, & Nichols, 1992).
Antimicrobial Agents : Benzofuran derivatives have been investigated for their antimicrobial properties. Hiremathad et al. (2015) reviewed the role of benzofuran in drug discovery, emphasizing its utility in developing antimicrobial agents and its presence in natural products and pharmaceuticals (Hiremathad, Patil, Chethana, Chand, Santos, & Keri, 2015).
Synthesis of Novel Compounds : Luo et al. (2005) conducted research on the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one. This study contributes to the understanding of the synthetic pathways and potential applications of these compounds (Luo, Yu, Holloway, Parrish, Greig, & Brossi, 2005).
Future Directions
Benzofuran compounds, including 5-Hexyl-1-benzofuran, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely focus on further understanding the biological activities of these compounds and developing new therapeutic agents based on these structures .
Mechanism of Action
Target of Action
5-Hexyl-1-benzofuran is a type of benzofuran compound . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they interact with their targets in a way that induces changes beneficial to the organism .
Biochemical Pathways
Benzofuran derivatives have been shown to have strong biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities, suggesting that they induce significant molecular and cellular changes .
Properties
IUPAC Name |
5-hexyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-3-4-5-6-12-7-8-14-13(11-12)9-10-15-14/h7-11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCILJKSQPOFEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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